Tert-butyl 3-aminothiolane-3-carboxylate
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Overview
Description
Tert-butyl 3-aminothiolane-3-carboxylate is a chemical compound with the molecular formula C9H17NO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a thiolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminothiolane-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-aminothiolane in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminothiolane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, amines, and various substituted derivatives. These products have diverse applications in different fields of research .
Scientific Research Applications
Tert-butyl 3-aminothiolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-aminothiolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-aminothiolane-3-carboxylate include:
- Tert-butyl 3-aminopropylcarbamate
- Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
- Tert-butyl 3-(aminomethyl)phenylcarbamate
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
tert-butyl 3-aminothiolane-3-carboxylate |
InChI |
InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)9(10)4-5-13-6-9/h4-6,10H2,1-3H3 |
InChI Key |
USDHOZTZKUFSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCSC1)N |
Origin of Product |
United States |
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